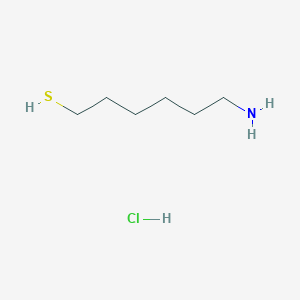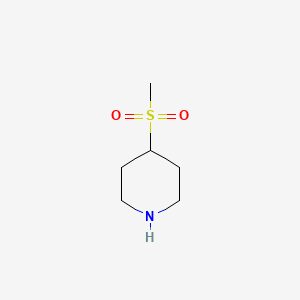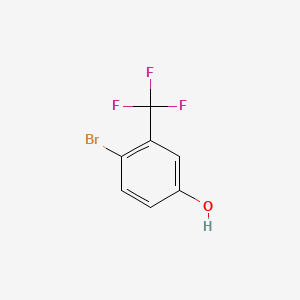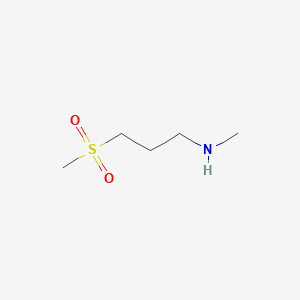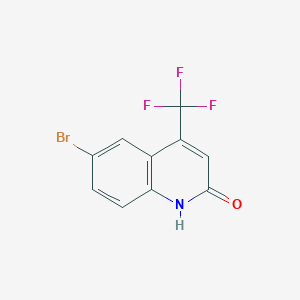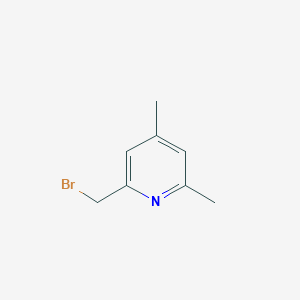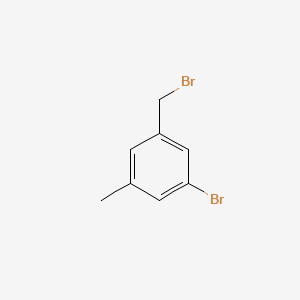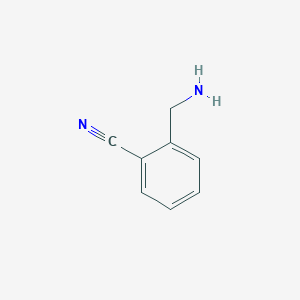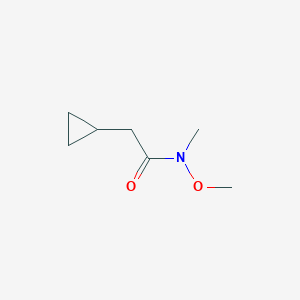
2-cyclopropyl-N-methoxy-N-methylacetamide
概要
説明
Currently, there is no direct information available on 2-cyclopropyl-N-methoxy-N-methylacetamide. However, we can infer some potential characteristics by examining closely related compounds. For instance, the synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide and the crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides provide insights into the chemical behavior of similar acetamide derivatives. These studies suggest that acetamide compounds can be synthesized through multi-step reactions involving acetylation, esterification, and ester interchange, and they often exhibit complex hydrogen bonding patterns in their crystal structures.
Synthesis Analysis
The synthesis of related acetamide compounds involves a sequence of reactions starting with acetylation, followed by esterification, and concluding with ester interchange . For example, 2-hydroxy-N-methyl-N-phenyl-acetamide is synthesized using N-methylaniline and chloracetyl chloride, with a high overall yield . This suggests that a similar approach could potentially be applied to synthesize 2-cyclopropyl-N-methoxy-N-methylacetamide, with appropriate modifications to incorporate the cyclopropyl and methoxy groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by the presence of amide groups, which can adopt various conformations and engage in hydrogen bonding. In the case of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides, the crystal structure reveals that the amide moieties can have different interplanar angles, affecting the overall molecular conformation . This information is valuable for predicting the molecular structure of 2-cyclopropyl-N-methoxy-N-methylacetamide, as the presence of the cyclopropyl and methoxy groups would influence the molecule's geometry and potential hydrogen bonding interactions.
Chemical Reactions Analysis
While the provided data does not include specific chemical reactions for 2-cyclopropyl-N-methoxy-N-methylacetamide, the reactions of similar compounds can be indicative of its reactivity. The synthesis of related compounds involves reactions such as acetylation and esterification, which are common in the modification of amide groups . Additionally, the presence of methoxy and methyl groups could make the compound a candidate for further substitution reactions or influence its reactivity in biological systems, as seen in the anticonvulsant activities of related compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-cyclopropyl-N-methoxy-N-methylacetamide can be hypothesized based on related structures. For instance, the crystal structure analysis of similar compounds provides insights into their solid-state properties, such as hydrogen bonding patterns and molecular conformations . These properties are crucial for understanding the compound's solubility, melting point, and potential interactions with biological targets. The anticonvulsant activities of related compounds also suggest that 2-cyclopropyl-N-methoxy-N-methylacetamide could have biological relevance, which would be influenced by its physical and chemical properties .
特性
IUPAC Name |
2-cyclopropyl-N-methoxy-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8(10-2)7(9)5-6-3-4-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOGROCAAWYRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1CC1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopropyl-N-methoxy-N-methylacetamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

